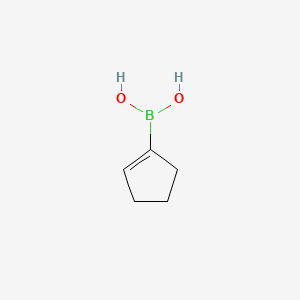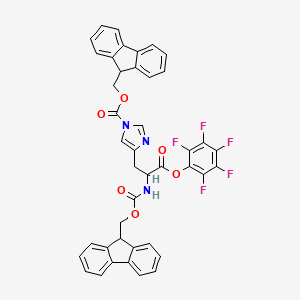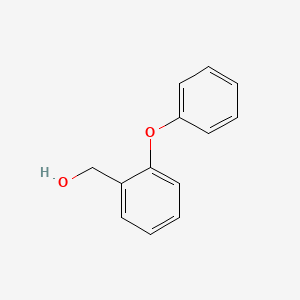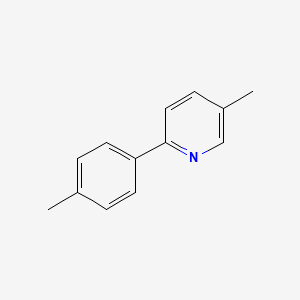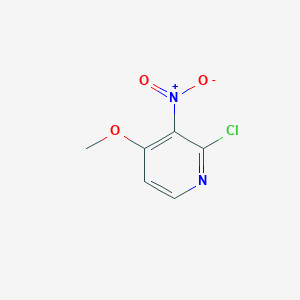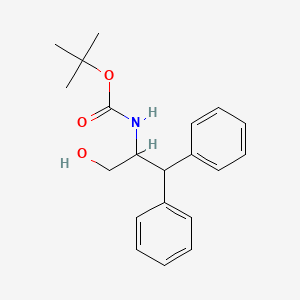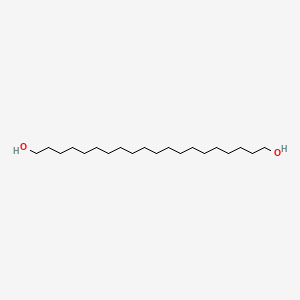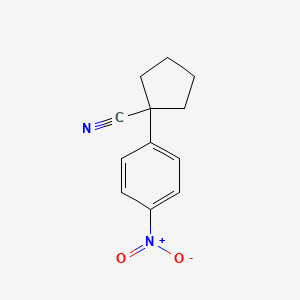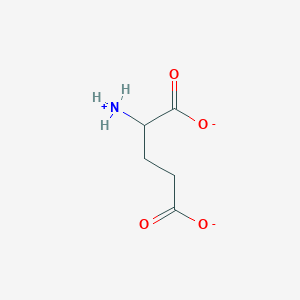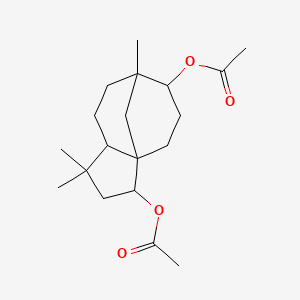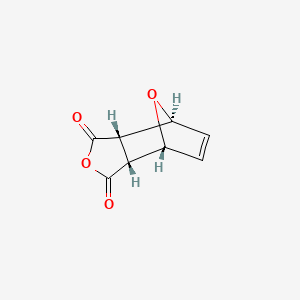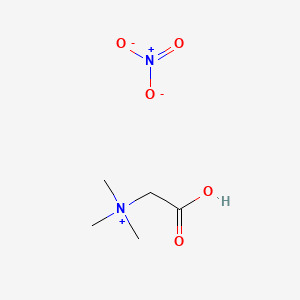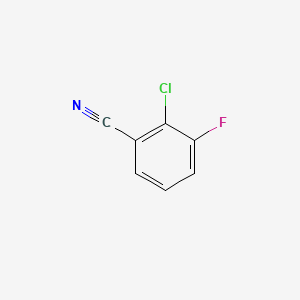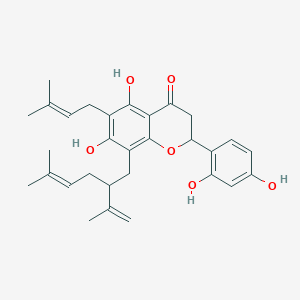
Kushenol B
Vue d'ensemble
Description
Kushenol B is a member of flavanones.
Kushenol B is a natural product found in Sophora flavescens and Sophora with data available.
Applications De Recherche Scientifique
1. Anti-Oxidative and Anti-Inflammatory Activities
Kushenol B, derived from Sophora flavescens, exhibits significant anti-oxidative and anti-inflammatory activities. It has been found to suppress the production of inflammatory mediators such as NO, PGE2, IL-6, and IL1β in lipopolysaccharide-stimulated RAW264.7 macrophages. Additionally, Kushenol B upregulates the expression of HO-1 and its activities, possibly via the activation of Nrf2 transcription activities in the same macrophages. These properties suggest its potential for therapeutic application in treating inflammatory diseases (Cho et al., 2020).
2. Hepatoprotective Effects
Kushenol B has been studied for its hepatoprotective effects. It demonstrates an ability to protect hepatocellular carcinoma cells from oxidative stress induced by tert-Butyl hydroperoxide. This protective effect includes the reduction of cell death, apoptosis, and reactive oxygen species generation. Interestingly, Kushenol B also shows potential in protecting against acetaminophen-induced hepatotoxicity in mice, making it a promising candidate for liver injury therapies (B. Cho et al., 2021).
3. Vasorelaxation Properties
Research has identified Kushenol B as one of the prenylated flavonoids responsible for vasorelaxation activity in porcine coronary arteries. This suggests its potential use in treatments requiring vascular relaxation (C. Kim et al., 2013).
4. Antitumor Activities
Kushenol B, along with other flavonoids from Sophora flavescens, has demonstrated novel antitumor activities. These flavonoids have been effective in inhibiting the growth of various tumor cell lines and have shown enhanced antitumor activities compared to traditional Kushen alkaloids. This indicates its potential as a novel antitumor agent, especially in combination with other cancer treatments like Taxol (Mingyu Sun et al., 2007).
5. Monoamine Oxidase Inhibitory Effects
Kushenol B exhibits significant inhibitory effects on monoamine oxidase (MAO), which is relevant in the context of neurological diseases and conditions involving neurotransmitter regulation. This property opens up potential applications in neuropsychiatric and neurodegenerative disease treatment (J. Hwang et al., 2005).
Propriétés
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O6/c1-16(2)7-9-19(18(5)6)13-23-28(34)22(11-8-17(3)4)29(35)27-25(33)15-26(36-30(23)27)21-12-10-20(31)14-24(21)32/h7-8,10,12,14,19,26,31-32,34-35H,5,9,11,13,15H2,1-4,6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNAGJNJVFLMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC(CC=C(C)C)C(=C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kushenol B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



